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Compound of Interest

Compound Name: Napyradiomycin C2

Cat. No.: B15565923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

spectroscopic analysis of Napyradiomycin C2 and its derivatives. Napyradiomycins are a

class of meroterpenoids produced by Streptomyces species, exhibiting a range of biological

activities, including antibacterial and cytotoxic effects.[1][2] The C-type napyradiomycins are

characterized by a unique 14-membered ring formed by a carbon-carbon bond.[3] Accurate

structural elucidation and characterization of these complex natural products are critical for

drug discovery and development.

Overview of Spectroscopic Techniques
A combination of spectroscopic methods is essential for the unambiguous structure

determination of Napyradiomycin C2 derivatives. High-Resolution Electrospray Ionization

Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[1][4] Infrared (IR)

spectroscopy helps in identifying key functional groups such as hydroxyls and carbonyls.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated system

within the molecule. Finally, a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear

Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and

ROESY, are employed to elucidate the complex carbon skeleton and relative stereochemistry.

Quantitative Spectroscopic Data
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The following tables summarize the key spectroscopic data for selected Napyradiomycin C2
derivatives as reported in the literature.

Table 1: High-Resolution Mass Spectrometry and Molecular Formula Data

Compound
Name

Molecular
Formula

Ionization
Mode

Observed m/z Reference

Napyradiomycin

C2
C₂₅H₂₇Cl₃O₅ - -

Napyradiomycin

2
C₂₅H₂₈O₇

HRESIMS

[M+Na]⁺
463.1723

Napyradiomycin

3
C₂₅H₂₇ClO₆

HRESIMS

[M+Na]⁺
481.1386

Napyradiomycin

4
C₂₅H₂₆Cl₂O₅

HRESIMS

[M+Na]⁺
499.1105

16-Dechloro-16-

hydroxy-

napyradiomycin

C2

- - -

Note: Specific m/z values for all compounds were not available in the searched literature.

Table 2: Characteristic IR and UV-Vis Absorption Data
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Compound IR (cm⁻¹) UV λₘₐₓ (nm) Reference

Napyradiomycin 1

3422 (OH), 1705,

1649 (C=O), 1056 (C-

O)

-

Napyradiomycin 2

3407 (OH), 1700,

1649 (C=O), 1056 (C-

O)

-

Compound 1 (from

SCSIO 10428)

3294 (OH), 1701

(C=O)
257, 312, 362

Table 3: ¹³C NMR Chemical Shifts (δc) for Selected Napyradiomycin Derivatives

Carbon
Napyradiomycin 2
(δc)

Napyradiomycin 4
(δc)

Reference

C-2 - 78.3

C-3 65.8 60.0

C-4a - 75.2

C-5 - 185.2

C-2-Me - 21.9, 29.5

Note: A comprehensive table of NMR data is extensive and compound-specific. Researchers

should refer to the primary literature for complete assignments.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Napyradiomycin C2
derivatives, based on methodologies described in the cited literature.

Sample Preparation
Isolation and Purification: Napyradiomycin derivatives are typically isolated from the

fermentation broth of Streptomyces strains. Initial extraction is performed with an organic
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solvent like ethyl acetate. Purification is achieved through a combination of chromatographic

techniques, including open column chromatography on silica gel and Sephadex LH-20,

followed by High-Performance Liquid Chromatography (HPLC).

Sample for Analysis: Purified compounds are dried to an amorphous powder or oil. For NMR

analysis, dissolve 1-5 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆). For MS, IR, and UV-Vis, prepare solutions of appropriate concentrations in

spectroscopic grade solvents.

High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer, such as a Bruker Maxis quadrupole-

time-of-flight (Q-TOF) mass spectrometer, is recommended.

Ionization: Electrospray ionization (ESI) is a common technique for these molecules, used in

both positive and negative ion modes.

Analysis: Acquire the mass spectrum over a suitable m/z range. The high-resolution data

allows for the determination of the elemental composition and calculation of the molecular

formula. The isotopic pattern can reveal the presence and number of halogen atoms like

chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended

for resolving the complex proton and carbon signals.

1D NMR:

Acquire a standard ¹H NMR spectrum to identify proton signals, their multiplicities, and

coupling constants.

Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the number and types of

carbon atoms (methyl, methylene, methine, quaternary).

2D NMR:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and

identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C, which is crucial for assembling the carbon skeleton.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear

Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying

protons that are close in space.

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy

IR Spectroscopy:

Acquire the IR spectrum using a suitable method (e.g., thin film, KBr pellet).

Identify characteristic absorption bands for functional groups, such as O-H stretches

(around 3300-3400 cm⁻¹) and C=O stretches (around 1650-1710 cm⁻¹).

UV-Vis Spectroscopy:

Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol).

Record the absorption spectrum over the range of 200-400 nm.

The absorption maxima (λₘₐₓ) provide information about the chromophore, typically the

dihydronaphthoquinone core in these molecules.

Visualized Workflows
The following diagrams illustrate the general workflow for the analysis of Napyradiomycin C2
derivatives and the logical relationship of the spectroscopic techniques.
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Caption: Experimental workflow for the isolation and structural elucidation of Napyradiomycin

derivatives.
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Caption: Logical relationship of spectroscopic techniques for structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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